molecular formula C13H14OS B14382117 2-Methyl-5-(propan-2-yl)-8H-cyclohepta[b]thiophen-8-one CAS No. 88050-75-3

2-Methyl-5-(propan-2-yl)-8H-cyclohepta[b]thiophen-8-one

Cat. No.: B14382117
CAS No.: 88050-75-3
M. Wt: 218.32 g/mol
InChI Key: LPZKWQQBVSFPIL-UHFFFAOYSA-N
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Description

2-Methyl-5-(propan-2-yl)-8H-cyclohepta[b]thiophen-8-one is an organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(propan-2-yl)-8H-cyclohepta[b]thiophen-8-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, which is then functionalized to introduce the desired substituents. The process may involve the use of Grignard reagents, halogenation, and cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(propan-2-yl)-8H-cyclohepta[b]thiophen-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

2-Methyl-5-(propan-2-yl)-8H-cyclohepta[b]thiophen-8-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(propan-2-yl)-8H-cyclohepta[b]thiophen-8-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(propan-2-yl)-8H-cyclohepta[b]thiophen-8-one is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

88050-75-3

Molecular Formula

C13H14OS

Molecular Weight

218.32 g/mol

IUPAC Name

2-methyl-5-propan-2-ylcyclohepta[b]thiophen-8-one

InChI

InChI=1S/C13H14OS/c1-8(2)10-4-5-12(14)13-11(7-10)6-9(3)15-13/h4-8H,1-3H3

InChI Key

LPZKWQQBVSFPIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C(=O)C=CC(=C2)C(C)C

Origin of Product

United States

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